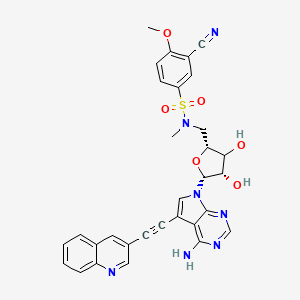

SARS-CoV-2 nsp14-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H27N7O6S |

|---|---|

Molecular Weight |

625.7 g/mol |

IUPAC Name |

N-[[(2R,4S,5R)-5-[4-amino-5-(2-quinolin-3-ylethynyl)pyrrolo[2,3-d]pyrimidin-7-yl]-3,4-dihydroxyoxolan-2-yl]methyl]-3-cyano-4-methoxy-N-methylbenzenesulfonamide |

InChI |

InChI=1S/C31H27N7O6S/c1-37(45(41,42)22-9-10-24(43-2)21(12-22)13-32)16-25-27(39)28(40)31(44-25)38-15-20(26-29(33)35-17-36-30(26)38)8-7-18-11-19-5-3-4-6-23(19)34-14-18/h3-6,9-12,14-15,17,25,27-28,31,39-40H,16H2,1-2H3,(H2,33,35,36)/t25-,27?,28+,31-/m1/s1 |

InChI Key |

SMKNTXBNSBSLMX-YHGPTGPHSA-N |

Isomeric SMILES |

CN(C[C@@H]1C([C@@H]([C@@H](O1)N2C=C(C3=C(N=CN=C32)N)C#CC4=CC5=CC=CC=C5N=C4)O)O)S(=O)(=O)C6=CC(=C(C=C6)OC)C#N |

Canonical SMILES |

CN(CC1C(C(C(O1)N2C=C(C3=C(N=CN=C32)N)C#CC4=CC5=CC=CC=C5N=C4)O)O)S(=O)(=O)C6=CC(=C(C=C6)OC)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Probing the Achilles' Heel of SARS-CoV-2: The Structural Basis of Nsp14 Inhibition by IN-4

A Technical Deep Dive for Drug Discovery Professionals

Executive Summary: The SARS-CoV-2 non-structural protein 14 (Nsp14) has emerged as a critical target for antiviral drug development due to its essential roles in viral replication and immune evasion. This bifunctional enzyme, possessing both a 3'-to-5' exoribonuclease (ExoN) and a guanine-N7-methyltransferase (N7-MTase) activity, is indispensable for the virus's lifecycle.[1][2][3] A potent inhibitor, designated as IN-4 (also known as Compound 12q), has demonstrated significant promise by targeting the N7-MTase activity of Nsp14 with high efficacy.[4] This technical guide synthesizes the current understanding of the structural basis for Nsp14 inhibition by IN-4, providing a comprehensive overview of the quantitative data, experimental methodologies, and the intricate molecular interactions that underpin this inhibition. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel COVID-19 therapeutics.

Nsp14: A Bifunctional Enzyme Critical for Viral Replication

SARS-CoV-2 Nsp14 is a highly conserved protein among coronaviruses, underscoring its functional importance and making it an attractive target for broad-spectrum antiviral agents.[2][5] The protein is composed of two distinct functional domains:

-

N-terminal Exoribonuclease (ExoN) Domain: This domain is responsible for proofreading the newly synthesized viral RNA, removing mismatched nucleotides and ensuring the fidelity of replication.[1][2][3] The ExoN activity is significantly enhanced through its interaction with the co-factor Nsp10.[1][6][7]

-

C-terminal N7-Methyltransferase (N7-MTase) Domain: This domain catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the N7 position of the guanine cap of the viral mRNA.[1][2][8] This capping process is crucial for the stability of the viral RNA, its efficient translation into viral proteins, and for evading the host's innate immune system.[3][8][9]

The dual enzymatic functions of Nsp14 make it a linchpin in the viral replication and transcription complex. Consequently, inhibition of either of its enzymatic activities presents a viable strategy for disrupting the viral lifecycle.

IN-4: A Potent Inhibitor of Nsp14 Methyltransferase Activity

IN-4 has been identified as a potent inhibitor of the SARS-CoV-2 Nsp14 N7-MTase.[4] The available quantitative data highlights its significant inhibitory potential.

| Inhibitor | Target | IC50 (nM) | Cell Permeable | Non-cytotoxic |

| IN-4 (Compound 12q) | SARS-CoV-2 Nsp14 Methyltransferase | 19 | Yes | Yes |

Table 1: Quantitative data for IN-4 inhibition of SARS-CoV-2 Nsp14.[4]

The low nanomolar IC50 value indicates a high degree of potency, suggesting that IN-4 can effectively inhibit the N7-MTase activity at concentrations that are achievable in a therapeutic setting. Furthermore, its cell permeability and lack of cytotoxicity are critical attributes for a promising drug candidate.[4]

Structural Basis of Inhibition: Unraveling the Molecular Interactions

While a publicly available crystal or cryo-electron microscopy (cryo-EM) structure of the Nsp14-IN-4 complex is not yet available, insights into the structural basis of inhibition can be inferred from the known structures of Nsp14 in complex with its natural substrate (SAM) and other inhibitors.

The N7-MTase domain of Nsp14 contains a canonical SAM-binding pocket.[8][10] Structural studies of SARS-CoV Nsp14 in complex with S-adenosyl homocysteine (SAH), the product of the methylation reaction, reveal key residues involved in substrate binding.[7][10] These residues create a well-defined pocket that accommodates the adenosine and methionine moieties of SAM. It is highly probable that IN-4, as a competitive inhibitor, binds within this SAM-binding pocket, preventing the natural substrate from accessing the active site.

The potency of IN-4 suggests that it establishes strong and specific interactions with the residues lining this pocket. These interactions are likely to include a combination of hydrogen bonds, hydrophobic interactions, and potentially electrostatic interactions, leading to a stable inhibitor-enzyme complex.

Figure 1: Competitive inhibition of Nsp14 by IN-4.

Experimental Methodologies for Studying Nsp14 Inhibition

The characterization of Nsp14 inhibitors like IN-4 relies on a suite of sophisticated experimental techniques.

Biochemical Assays for Nsp14 Activity

To quantify the inhibitory potential of compounds, robust biochemical assays are essential. For the N7-MTase activity of Nsp14, a common approach is a radiometric assay that measures the transfer of a radiolabeled methyl group from [³H]-SAM to a cap analog substrate like GpppA.[11] Alternatively, non-radiometric assays, such as those based on fluorescence polarization or coupled-enzyme systems, can also be employed.

A detailed protocol for a radiometric N7-MTase assay would typically involve:

-

Reaction Mixture Preparation: A reaction buffer containing recombinant purified Nsp14/Nsp10 complex, the inhibitor (IN-4) at varying concentrations, a cap analog substrate (e.g., GpppA), and [³H]-SAM is prepared.

-

Incubation: The reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a defined period to allow for the enzymatic reaction to proceed.

-

Quenching: The reaction is stopped, often by the addition of a quenching agent or by spotting the reaction mixture onto a filter membrane.

-

Separation and Detection: Unincorporated [³H]-SAM is separated from the methylated substrate. For filter-based assays, the membrane is washed to remove free [³H]-SAM.

-

Quantification: The amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Structural Biology Techniques

Determining the high-resolution structure of the Nsp14-IN-4 complex is crucial for understanding the precise molecular interactions. The two primary techniques for this are:

-

X-ray Crystallography: This technique requires obtaining high-quality crystals of the Nsp14-IN-4 complex. Once crystals are grown, they are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is used to calculate the three-dimensional electron density map of the protein-ligand complex. This allows for the visualization of the inhibitor's binding pose and its interactions with the protein at an atomic level.[6][12][13]

-

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become a powerful tool for determining the structures of large protein complexes.[14][15][16][17][18] In this method, a purified sample of the Nsp14-IN-4 complex is rapidly frozen in a thin layer of vitreous ice. A transmission electron microscope is then used to collect a large number of images of the individual protein particles from different orientations. These images are then computationally processed to reconstruct a high-resolution 3D model of the complex.

Figure 2: Experimental workflow for Nsp14 inhibitor development.

Future Directions and Conclusion

The potent inhibition of SARS-CoV-2 Nsp14 by IN-4 provides a promising avenue for the development of novel antiviral therapies. The elucidation of the high-resolution structure of the Nsp14-IN-4 complex is a critical next step. This structural information will be invaluable for structure-based drug design efforts, enabling the rational optimization of IN-4 to improve its potency, selectivity, and pharmacokinetic properties.

Furthermore, understanding the potential for resistance mutations to arise in Nsp14 is crucial. Structural and biochemical studies of mutant Nsp14 enzymes will be necessary to anticipate and overcome potential drug resistance.

References

- 1. Crystal structures and fragment screening of SARS-CoV-2 NSP14 reveal details of exoribonuclease activation and mRNA capping and provide starting points for antiviral drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coronavirus genomic nsp14‐ExoN, structure, role, mechanism, and potential application as a drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Probing the SAM Binding Site of SARS-CoV-2 Nsp14 In Vitro Using SAM Competitive Inhibitors Guides Developing Selective Bisubstrate Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Structural basis and functional analysis of the SARS coronavirus nsp14–nsp10 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. SARS-CoV-2 protein NSP14 - Proteopedia, life in 3D [proteopedia.org]

- 11. journals.asm.org [journals.asm.org]

- 12. uochb.cz [uochb.cz]

- 13. Crystal structures and fragment screening of SARS-CoV-2 NSP14 reveal details of exoribonuclease activation and mRNA capping and provide starting points for antiviral drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. rcsb.org [rcsb.org]

- 15. Cryo-EM studies of NAIP-NLRC4 inflammasomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Cryo-EM Structures of SARS-CoV-2 Spike without and with ACE2 Reveal a pH-Dependent Switch to Mediate Endosomal Positioning of Receptor-Binding Domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Cryo-electron microscopy in the fight against COVID-19—mechanism of virus entry [frontiersin.org]

Biochemical Characterization of SARS-CoV-2 nsp14-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth biochemical characterization of SARS-CoV-2 nsp14-IN-4, a potent inhibitor of the viral non-structural protein 14 (nsp14). Nsp14 is a crucial bifunctional enzyme for the virus, possessing both a 3'-to-5' exoribonuclease (ExoN) domain involved in proofreading viral RNA replication and an N-terminal guanine-N7-methyltransferase (N7-MTase) domain essential for capping viral mRNA. This capping process is vital for viral protein translation and evasion of the host immune system.[1] Nsp14-IN-4, also identified as Compound 12q, has been shown to be a highly potent inhibitor of the nsp14 methyltransferase activity.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for nsp14-IN-4 (Compound 12q) and related compounds from the primary literature.

| Compound | nsp14 MTase IC50 (nM) |

| nsp14-IN-4 (12q) | 19 |

| 12r | 23 |

| 12s | 35 |

Table 1: Inhibitory activity of nsp14-IN-4 and its analogs against SARS-CoV-2 nsp14 N7-Methyltransferase.[2][3]

| Compound | Selectivity against other Methyltransferases |

| nsp14-IN-4 (12q) | Selective against SARS-CoV-2 nsp10-nsp16 complex and 6 human methyltransferases. |

| 12r | Selective against SARS-CoV-2 nsp10-nsp16 complex and 6 human methyltransferases. |

| 12s | Selective against SARS-CoV-2 nsp10-nsp16 complex and 6 human methyltransferases. |

Table 2: Selectivity profile of nsp14-IN-4 and its analogs.[2][3]

| Compound | Cell Permeability (Kp) | Stability in Microsomes |

| nsp14-IN-4 (12q) | High (almost completely cleared from medium after 60 min) | Excellent (mouse and human) |

| 12r | Not specified | Excellent (mouse and human) |

Table 3: Cellular permeability and metabolic stability of nsp14-IN-4.[2]

Experimental Protocols

Nsp14 Methyltransferase Inhibition Assay

This assay quantifies the inhibitory effect of compounds on the N7-methyltransferase activity of nsp14.

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 nsp14 protein

-

S-adenosyl-L-methionine (SAM) as the methyl donor

-

GpppA RNA cap analog as the methyl acceptor

-

MTase-Glo™ Methyltransferase Assay kit (Promega)

-

Test compounds (e.g., nsp14-IN-4) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

-

Procedure:

-

A reaction mixture is prepared containing the nsp14 enzyme, the GpppA substrate, and the test compound at various concentrations.

-

The reaction is initiated by the addition of SAM.

-

The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

The MTase-Glo™ reagent is added to stop the reaction and detect the amount of S-adenosyl-homocysteine (SAH) produced, which is proportional to the enzyme activity.

-

Luminescence is measured using a plate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cytotoxicity Assay

This assay determines the toxicity of the compounds to host cells.

-

Cell Lines:

-

Vero E6 cells

-

Calu-3 cells

-

-

Procedure:

-

Cells are seeded in 96-well plates and incubated overnight.

-

The test compound is added to the cells in a series of dilutions.

-

The cells are incubated with the compound for a period that mirrors the antiviral assay (e.g., 3 days).

-

Cell viability is assessed using a colorimetric assay, such as the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.

-

The absorbance is measured, and the 50% cytotoxic concentration (CC50) is calculated.

-

Cellular Permeability Assay

This assay evaluates the ability of the compounds to cross the cell membrane.

-

Cell Line:

-

A suitable cell line, such as those used in the cytotoxicity assay.

-

-

Procedure:

-

Cells are incubated with the test compound at a known concentration.

-

At various time points, samples of the cell culture medium and the cell lysate are collected.

-

The concentration of the compound in both the medium and the cell lysate is quantified using a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS).

-

The cell permeability coefficient (Kp) is calculated as the ratio of the intracellular concentration to the extracellular concentration.[4]

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: SARS-CoV-2 nsp14-mediated modulation of host signaling pathways.

Caption: High-level workflow for the identification and characterization of nsp14-IN-4.

Mechanism of Action and Cellular Effects

SARS-CoV-2 nsp14 plays a significant role in modulating the host's innate immune response.[5][6][7][8][9] Studies have shown that nsp14 can activate pro-inflammatory signaling pathways, including the NF-κB and MAPK pathways.[5][6][7][8] This activation leads to the upregulation of pro-inflammatory cytokines such as IL-6 and IL-8.[6][7][8] The interaction of nsp14 with the host protein IMPDH2 has been identified as a key step in the activation of NF-κB signaling.[6][9]

Furthermore, nsp14 has been demonstrated to downregulate the expression of interferon-α/β receptor 1 (IFNAR1) and interferon-γ receptor 1 (IFNGR1), thereby impairing the cell's ability to respond to interferons, which are critical components of the antiviral defense.[5] By inhibiting the methyltransferase activity of nsp14, nsp14-IN-4 is poised to counteract these viral strategies for immune evasion and potentiation of inflammation. The high cell permeability and metabolic stability of nsp14-IN-4 make it a promising candidate for further preclinical development.[2] However, it is noteworthy that despite potent enzymatic inhibition, the translation to in vitro antiviral efficacy may be complex and requires further investigation into the multifaceted roles of nsp14 in the viral life cycle.[3]

References

- 1. portlandpress.com [portlandpress.com]

- 2. Rational Design of Highly Potent SARS-CoV-2 nsp14 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. Frontiers | SARS-CoV-2 Nsp14 protein associates with IMPDH2 and activates NF-κB signaling [frontiersin.org]

- 7. SARS-CoV-2 Nsp14 activates NF-κB signaling and induces IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. researchgate.net [researchgate.net]

SARS-CoV-2 nsp14: A Dual-Function Enzyme and a Prime Antiviral Target

A comprehensive analysis of the 3'-to-5' exoribonuclease function, its inhibition, and the methodologies for its study.

Introduction

The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. A key player in the viral replication machinery, and thus a promising drug target, is the non-structural protein 14 (nsp14). This bifunctional enzyme possesses a 3'-to-5' exoribonuclease (ExoN) domain at its N-terminus and a guanine-N7-methyltransferase (N7-MTase) domain at its C-terminus.[1][2] The ExoN activity is crucial for the high-fidelity replication of the large coronavirus RNA genome, a feature that distinguishes it from many other RNA viruses.[1][3] This proofreading capability, which removes mismatched nucleotides incorporated by the viral RNA-dependent RNA polymerase (RdRp), has been a significant hurdle in the development of nucleoside analog-based antiviral drugs.[1][4] Consequently, inhibiting the nsp14 ExoN function presents a compelling strategy to decrease viral replication fidelity, potentially increasing the efficacy of other antiviral agents.

The Core Function of nsp14 Exoribonuclease

The primary role of the nsp14 ExoN domain is to ensure the fidelity of viral RNA replication.[1][3] Coronaviruses possess the largest known RNA genomes, and maintaining the integrity of this extensive genetic information is critical for viral viability.[1] The ExoN domain acts as a proofreader, excising misincorporated nucleotides from the nascent RNA strand in a 3'-to-5' direction.[1][5] This process relies on a DEDDh catalytic motif and the presence of divalent metal ions.[2]

The exoribonuclease activity of nsp14 is significantly enhanced by its interaction with the non-structural protein 10 (nsp10), which acts as a cofactor.[2][6][7] The nsp14-nsp10 complex is a stable and highly active form of the enzyme.[6][8] Structural studies have revealed that the interaction with nsp10 induces conformational changes in nsp14 that are critical for its enhanced nuclease activity, but not its methyltransferase function.[2][6] This interaction is essential for efficient viral replication, making the nsp14-nsp10 interface a potential target for therapeutic intervention.[6][8]

Beyond its role in proofreading, nsp14 ExoN activity has been implicated in viral RNA recombination and in antagonizing the host's innate immune response.[1][9] By degrading viral double-stranded RNA (dsRNA) intermediates, nsp14 may help the virus evade detection by host pattern recognition receptors.[9]

Inhibition of nsp14 Exoribonuclease

The critical role of nsp14 ExoN in viral replication makes it an attractive target for antiviral drug development. Inhibition of this proofreading activity is expected to increase the mutation rate of the virus, leading to a decline in viral fitness and potentially increasing the effectiveness of nucleoside analog inhibitors like remdesivir.[2][4]

Several strategies have been employed to identify inhibitors of nsp14 ExoN. High-throughput screening of compound libraries has yielded promising candidates.[10][11] Two such compounds identified are patulin and aurintricarboxylic acid (ATA), which have been shown to inhibit the exonuclease activity of the nsp14/nsp10 complex in vitro and reduce viral proliferation in cell-based assays.[10][11] Other studies have focused on targeting the nsp14-nsp10 interaction, a strategy aimed at preventing the activation of the ExoN domain.[8][12] Additionally, some compounds have been found to exhibit dual-activity, inhibiting both the ExoN and MTase functions of nsp14.[13]

The development of potent and specific inhibitors for nsp14 ExoN is an active area of research. A summary of some identified inhibitors and their reported potencies is provided in the table below.

| Compound | Target Domain/Interaction | IC50 (µM) | Notes |

| Patulin | Exoribonuclease | Concentration-dependent inhibition observed at 5 µM and 25 µM | Inhibited both nsp10-14 fusion and the co-purified complex.[10] |

| Aurintricarboxylic Acid (ATA) | Exoribonuclease | Concentration-dependent inhibition observed at 5 µM and 25 µM | A known inhibitor of various nucleases.[10] |

| Compound 4 | nsp10-nsp14 Interaction | 1505 | Targets the nsp10 protein to disrupt the interaction with nsp14.[12] |

| Compound 7 | nsp10-nsp14 Interaction | 1148 | Targets the nsp10 protein to disrupt the interaction with nsp14.[12] |

| Ritonavir | Exoribonuclease | Not specified | Proposed to inhibit exoribonuclease activity.[14] |

Experimental Protocols

The study of nsp14 exoribonuclease function and its inhibition relies on robust biochemical assays. Several key experimental protocols are summarized below.

Expression and Purification of nsp14 and nsp10

-

Method: Recombinant nsp14 and nsp10 proteins can be expressed in Escherichia coli or baculovirus-infected insect cells.[10][11] Proteins are typically expressed with affinity tags (e.g., His-tag, FLAG-tag) to facilitate purification.

-

Purification Steps:

-

Initial capture of the tagged protein using affinity chromatography.

-

Further purification steps, such as ion-exchange or size-exclusion chromatography, to achieve high purity.[11]

-

For the nsp14/nsp10 complex, the individual proteins can be co-expressed or purified separately and then mixed to form the complex in vitro.[15]

-

Exoribonuclease Activity Assays

-

a) Gel-Based Assay using Cy5-labeled dsRNA:

-

Substrate: A double-stranded RNA (dsRNA) substrate with a 5' Cy5 fluorescent label on one strand.[10][16]

-

Procedure:

-

Incubate the purified nsp14/nsp10 complex with the Cy5-dsRNA substrate in a suitable reaction buffer containing MgCl₂.[15]

-

Stop the reaction at various time points.

-

Analyze the reaction products by denaturing TBE-urea polyacrylamide gel electrophoresis.

-

-

Detection: Visualize the fluorescently labeled RNA fragments. The appearance of smaller, faster-migrating bands indicates exoribonuclease activity.[10][16]

-

-

b) Fluorescence-Based RiboGreen Assay:

-

Principle: This assay utilizes the Quant-iT™ RiboGreen RNA reagent, which exhibits increased fluorescence upon binding to RNA. The degradation of the RNA substrate by the exoribonuclease leads to a decrease in fluorescence.[10][16]

-

Procedure:

-

Set up the exonuclease reaction with the nsp14/nsp10 complex and an RNA substrate.

-

At the end of the incubation period, add the RiboGreen reagent.

-

Immediately measure the fluorescence using a microplate reader.

-

-

Application: This method is amenable to high-throughput screening for inhibitors.[10]

-

-

c) Kinetic Fluorescence Assay using Cy3-dsRNA:

-

Substrate: A dsRNA substrate labeled with a Cy3 fluorophore.

-

Principle: The cleavage of the substrate by the nuclease can be detected by a change in Cy3 fluorescence.[11]

-

Procedure: Monitor the fluorescence signal in real-time in a plate reader.

-

Application: Suitable for kinetic studies and high-throughput screening.[11]

-

-

d) SAMDI Mass Spectrometry Assay:

-

Principle: This label-free method uses self-assembled monolayers for matrix-assisted laser desorption/ionization (SAMDI) mass spectrometry to directly measure the enzymatic digestion of an RNA substrate.[17]

-

Procedure:

-

A 5'-biotinylated dsRNA substrate is immobilized on a neutravidin-coated surface.

-

The nsp14/nsp10 complex is added, and the digestion products, which remain attached via the biotin tag, are analyzed by mass spectrometry.

-

-

Advantages: High-throughput, label-free, and provides detailed information on substrate specificity and reaction mechanism.[17]

-

Inhibitor Screening Protocol

-

General Procedure:

-

Pre-incubate the nsp14/nsp10 enzyme complex with the test compounds from a chemical library.[17]

-

Initiate the enzymatic reaction by adding the appropriate substrate (e.g., Cy3-dsRNA, or the substrate for the RiboGreen or SAMDI-MS assay).

-

Measure the enzymatic activity using one of the assays described above.

-

Compounds that significantly reduce the enzymatic activity compared to a control (e.g., DMSO) are identified as potential inhibitors.[10][11]

-

Validate hits through dose-response experiments to determine IC50 values.

-

Visualizing the Molecular Landscape

To better understand the functional relationships and experimental workflows, the following diagrams have been generated using the DOT language.

Caption: Functional domains of nsp14 and its interaction with nsp10.

Caption: The proofreading mechanism during viral RNA replication.

Caption: A typical workflow for screening nsp14 exoribonuclease inhibitors.

Conclusion

The SARS-CoV-2 nsp14 exoribonuclease is a multifaceted enzyme that plays a pivotal role in viral replication fidelity and immune evasion. Its essential nature makes it a high-value target for the development of novel antiviral therapies. The ongoing research into its structure, function, and inhibition, facilitated by sophisticated biochemical and screening methodologies, is paving the way for new therapeutic strategies to combat COVID-19 and future coronavirus outbreaks. The identification of small molecule inhibitors that can disrupt the proofreading capability of nsp14 holds the promise of not only directly impeding viral replication but also enhancing the efficacy of other antiviral drugs.

References

- 1. Coronavirus genomic nsp14‐ExoN, structure, role, mechanism, and potential application as a drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structures and fragment screening of SARS-CoV-2 NSP14 reveal details of exoribonuclease activation and mRNA capping and provide starting points for antiviral drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SARS-CoV-2 Nsp14 mediates the effects of viral infection on the host cell transcriptome | eLife [elifesciences.org]

- 4. biorxiv.org [biorxiv.org]

- 5. pnas.org [pnas.org]

- 6. journals.asm.org [journals.asm.org]

- 7. journals.asm.org [journals.asm.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. journals.asm.org [journals.asm.org]

- 10. portlandpress.com [portlandpress.com]

- 11. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp14/nsp10 exoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A High-Throughput Screening Pipeline to Identify Methyltransferase and Exonuclease Inhibitors of SARS-CoV-2 NSP14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ritonavir may inhibit exoribonuclease activity of nsp14 from the SARS-CoV-2 virus and potentiate the activity of chain terminating drugs | Regional Centre for Biotechnology [rcb.res.in]

- 15. Activation of the SARS-CoV-2 NSP14 3′–5′ exoribonuclease by NSP10 and response to antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Label-Free Screening of SARS-CoV-2 NSP14 Exonuclease Activity Using SAMDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

The global health crisis precipitated by SARS-CoV-2 has underscored the urgent need for novel antiviral therapeutics. Among the pantheon of viral targets, the non-structural protein 14 (nsp14) of coronaviruses has emerged as a compelling candidate for therapeutic intervention. This bifunctional enzyme, possessing both a 3'-to-5' exoribonuclease (ExoN) proofreading domain and an N7-methyltransferase (N7-MTase) domain, plays a pivotal role in viral replication fidelity and immune evasion, making it an attractive, albeit challenging, drug target. This technical guide provides an in-depth overview of the early-stage research into nsp14 inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate molecular and procedural landscapes.

The Dual-Edged Sword of Nsp14: A Prime Target

Nsp14's ExoN activity is crucial for maintaining the integrity of the large coronavirus RNA genome by excising mismatched nucleotides incorporated by the RNA-dependent RNA polymerase (RdRp).[1] This proofreading capability has been implicated in the resistance of coronaviruses to many nucleoside analog antiviral drugs.[1] Concurrently, the N7-MTase domain is essential for capping the 5' end of viral RNA, a modification that mimics host mRNA to prevent recognition by the innate immune system and ensure efficient translation of viral proteins.[2][3] The indispensable nature of both enzymatic functions for viral viability positions nsp14 as a high-value target for the development of broad-spectrum anticoronaviral agents.[4]

Quantitative Landscape of Nsp14 Inhibition

The quest for nsp14 inhibitors has yielded a diverse array of chemical scaffolds, primarily identified through high-throughput screening (HTS) and structure-based drug design.[2][5] These early-stage compounds exhibit a range of potencies against either the MTase or ExoN activities of nsp14. The following tables summarize the key quantitative data for some of the most promising inhibitors identified to date.

| Inhibitor | Target Activity | IC50 (µM) | Assay Type | Reference |

| Compound Series 1 (Lead-like) | N7-MTase | 6 - 43 | Docking-based screen | [2] |

| Compound Series 2 (Fragment-like) | N7-MTase | 12 - 341 | Docking-based screen | [2] |

| Compound Series 3 (Covalent) | N7-MTase | 3.2 - 39 | Docking-based screen | [2] |

| Nitazoxanide | N7-MTase | Modest activity | RapidFire Mass Spectrometry | [6] |

| Patulin | Exoribonuclease | - | Fluorescence-based HTS | [7][8] |

| Aurintricarboxylic acid (ATA) | Exoribonuclease | - | Fluorescence-based HTS | [7][8] |

| Ebselen | Exoribonuclease | - | Focused drug screen | [9] |

| Raltegravir | Exoribonuclease | - | Focused drug screen | [10] |

| STM969 (12q) | N7-MTase | 0.019 | - | [11] |

| HK370 (18l) | N7-MTase | 0.031 | - | [12] |

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The table presents a selection of inhibitors and their reported potencies; for a comprehensive list, refer to the cited literature.

Visualizing the Path to Inhibition

To better understand the complex processes involved in nsp14 function and the strategies for its inhibition, the following diagrams, generated using the DOT language, illustrate key pathways and workflows.

Caption: Functional overview of nsp14 and its inhibition points.

Caption: A typical workflow for identifying nsp14 inhibitors.

Detailed Experimental Protocols

A critical component of drug discovery is the robust and reproducible experimental validation of potential inhibitors. Below are detailed methodologies for key experiments cited in the early-stage research of nsp14 inhibitors.

High-Throughput Screening (HTS) using a Fluorescence-Based Assay for Exoribonuclease (ExoN) Activity

This protocol is adapted from methodologies used to screen for inhibitors of the nsp14/nsp10 exoribonuclease complex.[7][8]

Objective: To identify small molecule inhibitors of SARS-CoV-2 nsp14 ExoN activity from a large compound library.

Principle: The assay utilizes a fluorescently labeled RNA substrate. Upon cleavage by the nsp14/nsp10 complex, the fluorescence is quenched or altered, allowing for the measurement of enzymatic activity. Inhibitors will prevent this change in fluorescence.

Materials:

-

Purified recombinant SARS-CoV-2 nsp14 and nsp10 proteins.

-

Fluorescently labeled RNA substrate (e.g., a short RNA oligonucleotide with a fluorophore and a quencher).

-

Assay buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT, and 0.01% Triton X-100.

-

Compound library dissolved in DMSO.

-

384-well assay plates.

-

Plate reader capable of measuring fluorescence.

Procedure:

-

Compound Plating: Dispense a small volume (e.g., 50 nL) of each compound from the library into the wells of a 384-well plate. Include appropriate controls (DMSO for no inhibition and a known inhibitor, if available, for maximum inhibition).

-

Enzyme Preparation: Prepare a solution of the nsp14/nsp10 complex in assay buffer at a predetermined optimal concentration.

-

Enzyme Addition: Add the nsp14/nsp10 complex solution to each well of the assay plate containing the compounds and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently labeled RNA substrate to each well.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Fluorescence Reading: Measure the fluorescence intensity in each well using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of inhibition for each compound relative to the controls. Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for N7-Methyltransferase (N7-MTase) Activity

This protocol is based on the HTRF assay used for quantifying the activity of viral methyltransferases.[5]

Objective: To measure the N7-MTase activity of nsp14 and screen for its inhibitors.

Principle: This assay quantifies the production of S-adenosyl homocysteine (SAH), a byproduct of the methylation reaction. The assay uses an anti-SAH antibody labeled with a fluorescent donor and a biotinylated SAH tracer labeled with a fluorescent acceptor. In the absence of enzymatic activity, the tracer binds to the antibody, bringing the donor and acceptor into proximity and generating a FRET signal. When the enzyme produces SAH, it competes with the tracer for antibody binding, leading to a decrease in the FRET signal.

Materials:

-

Purified recombinant SARS-CoV-2 nsp14 protein.

-

S-adenosyl-L-methionine (SAM) as the methyl donor.

-

Guanosine-5'-triphosphate (GTP) or a short RNA substrate with a 5' guanosine.

-

HTRF assay components (anti-SAH antibody, biotinylated SAH tracer, streptavidin-cryptate).

-

Assay buffer: 50 mM Tris-HCl (pH 8.0), 5 mM KCl, 1 mM DTT.

-

Compound library dissolved in DMSO.

-

Low-volume 384-well assay plates.

-

HTRF-compatible plate reader.

Procedure:

-

Compound Plating: Dispense compounds and controls into the assay plate as described in the ExoN HTS protocol.

-

Enzyme and Substrate Mixture: Prepare a reaction mixture containing nsp14, SAM, and the GTP/RNA substrate in assay buffer.

-

Reaction Initiation: Add the reaction mixture to the wells of the assay plate.

-

Incubation: Incubate the plate at 37°C for the desired reaction time (e.g., 60 minutes).

-

Reaction Termination and Detection: Stop the reaction and add the HTRF detection reagents (anti-SAH antibody and biotinylated SAH tracer) to each well.

-

Second Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the detection reaction to reach equilibrium.

-

Signal Reading: Measure the HTRF signal (emission at two wavelengths) using a compatible plate reader.

-

Data Analysis: Calculate the ratio of the two emission signals and determine the percentage of inhibition for each compound.

Cell-Based SARS-CoV-2 Replication Assay

This protocol provides a general framework for assessing the antiviral activity of hit compounds in a cellular context.[13]

Objective: To determine the efficacy of nsp14 inhibitors in inhibiting SARS-CoV-2 replication in a relevant cell line.

Principle: Susceptible cells are infected with SARS-CoV-2 in the presence of varying concentrations of the test compound. The extent of viral replication is then quantified, typically by measuring the amount of viral antigen or RNA produced.

Materials:

-

Vero E6 or Calu-3 cells (or another susceptible cell line).

-

SARS-CoV-2 virus stock.

-

Cell culture medium and supplements.

-

Test compounds dissolved in DMSO.

-

96-well cell culture plates.

-

Reagents for quantifying viral replication (e.g., antibodies for immunofluorescence or ELISA, primers and probes for RT-qPCR).

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a no-drug control (DMSO) and a positive control (e.g., remdesivir).

-

Viral Infection: Infect the cells with SARS-CoV-2 at a low multiplicity of infection (MOI).

-

Incubation: Incubate the infected cells for a period that allows for multiple rounds of viral replication (e.g., 24-48 hours).

-

Quantification of Viral Replication:

-

Immunofluorescence: Fix the cells, permeabilize them, and stain for a viral antigen (e.g., nucleocapsid protein) using a specific primary antibody and a fluorescently labeled secondary antibody. Image the plates and quantify the number of infected cells.

-

RT-qPCR: Lyse the cells and extract total RNA. Perform reverse transcription quantitative PCR (RT-qPCR) to quantify the amount of a specific viral RNA target.

-

Cytopathic Effect (CPE) Assay: Visually inspect the cells for virus-induced CPE and quantify cell viability using a reagent such as MTT or CellTiter-Glo.

-

-

Data Analysis: Determine the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%. Also, assess the cytotoxicity of the compounds in uninfected cells to determine the cytotoxic concentration 50 (CC50) and calculate the selectivity index (SI = CC50/EC50).

Future Directions and Challenges

The early-stage research on nsp14 inhibitors has laid a promising foundation for the development of novel anticoronaviral drugs. The identification of several low micromolar and even nanomolar inhibitors demonstrates the druggability of this target.[2][11][12] However, significant challenges remain. Many of the initial hits suffer from poor selectivity, low cell permeability, or off-target effects.[5] Future efforts will need to focus on structure-guided optimization of these lead compounds to improve their potency, selectivity, and pharmacokinetic properties. Furthermore, the development of dual inhibitors targeting both the MTase and ExoN activities of nsp14, or combination therapies with other antiviral agents like RdRp inhibitors, could offer a powerful strategy to combat drug resistance and enhance therapeutic efficacy.[14] The continued exploration of nsp14 as a therapeutic target holds great promise for our preparedness against future coronavirus outbreaks.

References

- 1. Coronavirus genomic nsp14‐ExoN, structure, role, mechanism, and potential application as a drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NSP14/10 Complex Inhibitors for the Treatment of SARS-CoV-2 and Pan-Coronavirus Infections - NYU TOV Licensing [license.tov.med.nyu.edu]

- 5. mdpi.com [mdpi.com]

- 6. Development of a High-Throughput Screening Assay to Identify Inhibitors of the SARS-CoV-2 Guanine-N7-Methyltransferase Using RapidFire Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp14/nsp10 exoribonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Characterization of the SARS-CoV-2 ExoN (nsp14ExoN–nsp10) complex: implications for its role in viral genome stability and inhibitor identification - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Rational Design of Highly Potent SARS-CoV-2 nsp14 Methyltransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of highly potent SARS-CoV-2 nsp14 methyltransferase inhibitors based on adenosine 5′-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

- 14. Analysis of critical protein–protein interactions of SARS-CoV-2 capping and proofreading molecular machineries towards designing dual target inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Dichotomy: A Technical Guide to the Dual Enzymatic Functions of SARS-CoV-2 nsp14

For Immediate Release

This technical guide provides an in-depth exploration of the biochemical activities of the SARS-CoV-2 non-structural protein 14 (nsp14), a critical enzyme for viral replication and a key target for antiviral drug development. Tailored for researchers, scientists, and drug development professionals, this document details the dual enzymatic functions of nsp14, its interaction with cofactors, and the methodologies to assay its activities.

Executive Summary

SARS-CoV-2 nsp14 is a bifunctional protein endowed with two distinct and essential enzymatic activities: a 3'-to-5' exoribonuclease (ExoN) activity and a guanine-N7-methyltransferase (N7-MTase) activity. The ExoN function, which is significantly enhanced by its interaction with the cofactor nsp10, plays a crucial role in proofreading during viral RNA synthesis, thereby ensuring the integrity of the large viral genome.[1][2] This proofreading capability is a major obstacle for many nucleoside analog antiviral drugs.[3] The C-terminal N7-MTase domain is integral to the formation of the 5' cap structure of viral mRNAs, a modification that is vital for RNA stability, efficient translation, and evasion of the host's innate immune system.[4][5] The indispensable nature of both of these functions makes nsp14 a highly attractive target for the development of novel anti-COVID-19 therapeutics.

The Dual Enzymatic Functions of nsp14

The SARS-CoV-2 nsp14 is comprised of an N-terminal ExoN domain (residues 1-286) and a C-terminal N7-MTase domain (residues 287-527).[4] These two domains confer upon the virus the ability to both maintain the fidelity of its genetic code and to disguise its RNA from the host's cellular machinery.

3'-to-5' Exoribonuclease (ExoN) Activity: The Guardian of the Genome

The ExoN domain of nsp14 is responsible for a proofreading function that corrects errors made by the viral RNA-dependent RNA polymerase (RdRp) during replication.[2] This function is critical for maintaining the stability of the large ~30 kb coronavirus genome.[6] The ExoN activity is significantly stimulated by the formation of a complex with nsp10.[1][7] Biochemical studies have shown that nsp10 can enhance the exoribonucleolytic activity of nsp14 by as much as 260-fold in terms of kcat/Km.[7] This enhancement is attributed to nsp10's role in stabilizing the ExoN domain of nsp14, thereby facilitating the formation of the active site.[4]

N7-Methyltransferase (N7-MTase) Activity: The Master of Disguise

The C-terminal domain of nsp14 catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the N7 position of the guanine cap at the 5' end of viral mRNAs.[8] This process, known as cap-0 formation, is a critical step in the multi-enzyme viral RNA capping pathway. The 5' cap structure (m7GpppN) is essential for the stability of the viral RNA, its efficient translation into viral proteins by the host ribosomes, and for evading recognition by the host's innate immune sensors.[5] Unlike the ExoN activity, the N7-MTase function of nsp14 is independent of nsp10.[1]

Quantitative Analysis of nsp14 Enzymatic Activities

The following tables summarize the key quantitative data related to the enzymatic activities of SARS-CoV-2 nsp14.

| Enzyme/Complex | Substrate | KM (nM) | kcat (s-1) | kcat/KM (μM-1s-1) | Reference |

| nsp14/nsp10 | dsRNA | 167.6 | N/A | N/A | [2] |

| nsp14/nsp10 | dsRNA with A:A mismatch | N/A | 0.044 | N/A | [9] |

| nsp14/nsp10 | Correctly base-paired dsRNA | N/A | 2 | N/A | [9] |

| nsp14/nsp10 | ssRNA | N/A | 0.016 | N/A | [9] |

| N/A: Not available in the cited source. | |||||

| Table 1: Kinetic Parameters of SARS-CoV-2 nsp14 Exoribonuclease (ExoN) Activity. This table presents the Michaelis constant (KM) and catalytic rate (kcat) for the ExoN activity of the nsp14/nsp10 complex with various RNA substrates. The data highlights the preference for correctly base-paired dsRNA. |

| Enzyme | Substrate | Apparent KM (nM) | Apparent kcat (h-1) | Reference |

| nsp14 | RNA | 43 ± 15 | 48 ± 4 | [8] |

| nsp14 | SAM | 257 ± 20 | 52 ± 1 | [8] |

| Table 2: Kinetic Parameters of SARS-CoV-2 nsp14 N7-Methyltransferase (N7-MTase) Activity. This table summarizes the apparent Michaelis constant (KM) and apparent catalytic rate (kcat) for the N7-MTase activity of nsp14 with its substrates, RNA and S-adenosyl-L-methionine (SAM). |

Experimental Protocols

Detailed methodologies for assaying the dual enzymatic functions of nsp14 are crucial for research and drug discovery efforts.

Exoribonuclease (ExoN) Activity Assay

A commonly used method to measure the ExoN activity of nsp14 is a fluorescence-based assay using a dsRNA substrate with a 3' mismatch. The substrate is labeled with a fluorophore and a quencher. Upon cleavage of the mismatched nucleotide by the nsp14/nsp10 complex, the fluorophore and quencher are separated, leading to an increase in fluorescence.[10]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.0, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT).[9]

-

Enzyme and Substrate: Add purified nsp14/nsp10 complex to the reaction mixture at a final concentration of approximately 100 pM.[2] Add the fluorescently labeled dsRNA substrate to a final concentration below its KM (e.g., 100 nM).[2][9]

-

Initiation and Incubation: Initiate the reaction by adding the enzyme to the substrate-containing buffer. Incubate at 37°C.[9]

-

Measurement: Monitor the increase in fluorescence over time using a plate reader. The initial velocity of the reaction can be calculated from the linear portion of the curve.

-

Data Analysis: Fit the initial velocity data to the Michaelis-Menten equation to determine KM and kcat.

N7-Methyltransferase (N7-MTase) Activity Assay

The N7-MTase activity can be measured using a radiometric assay that detects the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]SAM) to a cap analog substrate (e.g., GpppA-RNA).

Protocol:

-

Reaction Mixture Preparation: Prepare an optimized reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 250 µM MgCl₂, 5 mM DTT, and 0.01% Triton X-100).[8]

-

Enzyme and Substrates: Add purified nsp14 to the reaction mixture. Add the GpppA-RNA substrate and [³H]SAM.

-

Initiation and Incubation: Initiate the reaction by adding the enzyme. Incubate for a defined period (e.g., 90 minutes) at 37°C.[11]

-

Quenching and Detection: Stop the reaction and spot the mixture onto filter paper. Wash the filter paper to remove unincorporated [³H]SAM. Measure the radioactivity retained on the filter paper, which corresponds to the methylated RNA, using a scintillation counter.

-

Data Analysis: Calculate the amount of product formed based on the measured radioactivity and determine the kinetic parameters.

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways involving nsp14.

Caption: SARS-CoV-2 RNA Proofreading Workflow.

Caption: SARS-CoV-2 mRNA Capping Pathway.

Conclusion

The dual enzymatic activities of SARS-CoV-2 nsp14 are fundamental to the viral life cycle, making it a prime target for antiviral intervention. A thorough understanding of its biochemical functions, kinetics, and the pathways in which it operates is essential for the rational design of effective inhibitors. This guide provides a consolidated resource for researchers dedicated to combating the threat of SARS-CoV-2 and future coronaviruses. By targeting either the proofreading or the mRNA capping function of nsp14, or potentially both, novel therapeutic strategies can be developed to disrupt viral replication and overcome the challenges posed by this adaptable pathogen.

References

- 1. New targets for drug design: importance of nsp14/nsp10 complex formation for the 3’‐5’ exoribonucleolytic activity on SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Label-Free Screening of SARS-CoV-2 NSP14 Exonuclease Activity Using SAMDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coronavirus RNA Proofreading: Molecular Basis and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structures and fragment screening of SARS-CoV-2 NSP14 reveal details of exoribonuclease activation and mRNA capping and provide starting points for antiviral drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Activation of the SARS-CoV-2 NSP14 3'-5' exoribonuclease by NSP10 and response to antiviral inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Probing the SAM Binding Site of SARS-CoV-2 Nsp14 In Vitro Using SAM Competitive Inhibitors Guides Developing Selective Bisubstrate Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substrate Specificity and Kinetics of RNA Hydrolysis by SARS-CoV-2 NSP10/14 Exonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

SARS-CoV-2 nsp14-IN-4: A Technical Overview of its Binding Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of the COVID-19 pandemic, relies on a complex machinery of viral proteins for its replication and survival. Among these, the non-structural protein 14 (nsp14) has emerged as a critical target for antiviral drug development. Nsp14 is a bifunctional enzyme possessing a 3'-to-5' exoribonuclease (ExoN) domain, essential for proofreading and maintaining the fidelity of viral RNA replication, and a C-terminal N7-methyltransferase (N7-MTase) domain that is crucial for capping the viral RNA. This capping process is vital for the stability of the viral RNA, its translation into proteins, and for evading the host's innate immune system.

In the quest for potent inhibitors of nsp14's enzymatic activities, a novel compound, designated as SARS-CoV-2 nsp14-IN-4, also identified as Compound 12q, has been developed. This small molecule has demonstrated significant inhibitory effects against the N7-methyltransferase function of nsp14. This technical guide provides an in-depth overview of the available binding affinity and kinetic data for this compound, alongside detailed experimental protocols relevant to its characterization.

Quantitative Data Summary

The primary quantitative measure of the potency of this compound is its half-maximal inhibitory concentration (IC50) against the nsp14 methyltransferase activity. To date, detailed binding affinity (Kd) and kinetic parameters (kon, koff) for this compound have not been extensively published in peer-reviewed literature. The available data is summarized in the table below.

| Compound Name | Alias | Target Enzyme | Parameter | Value | Reference |

| This compound | Compound 12q | SARS-CoV-2 nsp14 Methyltransferase | IC50 | 19 nM | [1][2] |

Experimental Protocols

The characterization of inhibitors targeting SARS-CoV-2 nsp14 involves a range of biochemical and biophysical assays. While specific kinetic data for nsp14-IN-4 is not available, the following protocols represent standard methodologies used to obtain such data for nsp14 inhibitors.

Nsp14 Methyltransferase (MTase) Inhibition Assay (Radiometric)

This assay is commonly used to determine the IC50 values of potential inhibitors.

Principle: The assay measures the transfer of a tritiated methyl group from the donor S-adenosylmethionine ([³H]-SAM) to a cap analog substrate (e.g., GpppA) by the nsp14 MTase. The amount of radiolabeled product is quantified to determine the enzyme's activity.

Materials:

-

Recombinant SARS-CoV-2 nsp14 protein

-

[³H]-S-adenosylmethionine ([³H]-SAM)

-

GpppA cap analog

-

Test inhibitor (e.g., this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM DTT, 0.01% Triton X-100)

-

Scintillation cocktail

-

Filter plates and scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, GpppA substrate, and [³H]-SAM.

-

Add varying concentrations of the test inhibitor to the wells of a microplate.

-

Initiate the reaction by adding the recombinant nsp14 enzyme to the wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 8 M guanidine hydrochloride).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled product.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics

SPR is a label-free technique used to measure the real-time interaction between a ligand and an analyte, providing data on association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd).

Principle: One interacting partner (e.g., nsp14) is immobilized on a sensor chip. The other partner (e.g., the inhibitor) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of the reflected light.

Materials:

-

SPR instrument and sensor chips (e.g., CM5 chip)

-

Recombinant SARS-CoV-2 nsp14 protein

-

Test inhibitor (e.g., this compound)

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

-

Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

-

Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

-

Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the recombinant nsp14 protein in the immobilization buffer to allow for covalent coupling to the surface.

-

Deactivate any remaining active esters using ethanolamine.

-

-

Interaction Analysis:

-

Flow the running buffer over the sensor surface to establish a stable baseline.

-

Inject a series of concentrations of the test inhibitor over the immobilized nsp14 surface (association phase).

-

Switch back to the running buffer to monitor the dissociation of the inhibitor from the protein (dissociation phase).

-

Regenerate the sensor surface with a suitable regeneration solution if necessary.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model).

-

The fitting allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Visualizations

Signaling Pathway and Role of Nsp14

Caption: Role of SARS-CoV-2 nsp14 in the viral life cycle and as a drug target.

Experimental Workflow for Inhibitor Characterization

Caption: General workflow for the discovery and characterization of nsp14 inhibitors.

Conclusion

This compound (Compound 12q) is a potent inhibitor of the viral nsp14 N7-methyltransferase, a critical enzyme for viral replication and immune evasion. While its IC50 value of 19 nM highlights its significant potential, a comprehensive understanding of its binding mechanism through detailed kinetic and affinity studies is still needed. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for the further development of nsp14-targeted antiviral therapies. The continued exploration of compounds like nsp14-IN-4 is vital in the ongoing effort to combat COVID-19 and prepare for future coronavirus outbreaks.

References

understanding the structure-activity relationship of nsp14 inhibitors

An In-depth Technical Guide to the Structure-Activity Relationship of NSP14 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The SARS-CoV-2 non-structural protein 14 (NSP14) has emerged as a critical target for the development of broad-spectrum antiviral therapeutics. Its dual enzymatic functions—a 3' to 5' exoribonuclease (ExoN) activity and an N7-guanine methyltransferase (N7-MTase) activity—are essential for viral replication and immune evasion.[1][2][3] The ExoN domain provides a proofreading mechanism, ensuring high-fidelity replication of the large viral RNA genome, a feature that has complicated the development of nucleoside analog drugs.[3] The N7-MTase domain catalyzes the methylation of the 5' end of the viral RNA, forming a cap structure that mimics host mRNA to facilitate translation and evade host innate immune recognition.[1][4][5] Given that loss-of-function mutations in either domain severely impair viral viability, NSP14 presents a compelling target for antiviral intervention.[5]

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of NSP14 inhibitors, details key experimental protocols, and visualizes relevant pathways and workflows.

Structure-Activity Relationship (SAR) of NSP14 Inhibitors

The development of NSP14 inhibitors has primarily focused on the N7-MTase domain, targeting the binding sites for the methyl donor S-adenosylmethionine (SAM) and the viral RNA cap.

SAM-Competitive Inhibitors

A significant portion of research has focused on developing inhibitors that compete with SAM. These are often analogs of SAM or its product, S-adenosyl-L-homocysteine (SAH).

-

Adenosine Moiety Modifications: Modifications to the adenosine base have been explored to enhance binding affinity and selectivity. For instance, creating derivatives of adenosine-5'-carboxylic acid has led to the development of nanomolar inhibitors.[6]

-

Amino Acid Moiety Modifications: Various replacements of the amino acid portion of SAH analogues have been investigated. Arylsulfonamides derived from 5'-aminoadenosine are a notable example.[6]

-

Selectivity: A key challenge with SAM-competitive inhibitors is achieving selectivity over the many human methyltransferases that also utilize SAM. However, the SAM-binding pocket of NSP14 has distinct structural features that can be exploited for designing selective drugs.[5] For example, the inhibitor SS148, with an IC50 of 70 ± 6 nM for NSP14, showed high selectivity against 20 human protein lysine methyltransferases.[7][8]

Non-SAM-like Inhibitors

High-throughput virtual screening of large chemical libraries has successfully identified novel, non-SAM-like inhibitors with diverse chemotypes.[1][9][10] These compounds provide new scaffolds for optimization.

-

Reversible Inhibitors: Docking of over a billion lead-like molecules against the SAM binding site identified several reversible inhibitors with IC50 values in the low micromolar range.[1][11]

-

Covalent Inhibitors: Screening of electrophile libraries led to the discovery of covalent inhibitors that target cysteine residues, such as Cys387, within the SAM binding site.[1][11] Aldehyde and acrylamide-based compounds have shown promise as covalent inhibitors.[1][10]

-

Fragment-Based Discovery: Docking of fragment libraries has also yielded inhibitors, albeit with generally lower affinities than larger lead-like molecules. These fragments serve as excellent starting points for structure-based drug design.[1]

Bisubstrate Inhibitors

A rational design approach involves creating inhibitors that occupy both the SAM-binding pocket and the adjacent RNA-binding site.[12]

-

Mechanism: These inhibitors are designed to mimic the transition state of the methylation reaction, thereby achieving high affinity and specificity.

-

Example: The compound DS0464 (IC50 of 1.1 ± 0.2 µM) was identified as a bisubstrate competitive inhibitor, with its terminal phenyl group extending into the RNA binding site.[7][8]

Allosteric Inhibitors

Screening efforts have also identified compounds that inhibit NSP14 through an allosteric mechanism.

-

Metal-Based Inhibitors: Certain metal-based compounds, particularly those containing Bismuth(III), have been shown to potently inhibit both the MTase and ExoN activities of NSP14 allosterically.[13] These compounds were also effective in cell-based models of SARS-CoV-2 infection.[13]

Quantitative Data of NSP14 Inhibitors

The following tables summarize the inhibitory activities of representative compounds from various studies.

Table 1: SAM-Competitive and Bisubstrate Inhibitors

| Compound | Type | Target | IC50 (µM) | Assay Type | Reference |

| Sinefungin | Pan-MTase Inhibitor | NSP14 MTase | 0.019 ± 0.01 | Radiometric | [14] |

| SS148 | SAM-Competitive | NSP14 MTase | 0.070 ± 0.006 | Radiometric | [7] |

| DS0464 | Bisubstrate | NSP14 MTase | 1.1 ± 0.2 | Radiometric | [7] |

| 18l (HK370) | Adenosine 5'-carboxamide | NSP14 MTase | 0.031 | Enzymatic | [6] |

| C1 | Non-nucleotide | NSP14 MTase | 3.25 | Luminescence | [5][15] |

| C10 | Non-nucleotide | NSP14 MTase | 0.34 | Luminescence | [5][15] |

| PF-03882845 | In-vitro Hit | NSP14 MTase | 1.1 | HTRF | [16] |

| Trifluperidol | In-vitro Hit | NSP14 MTase | 12.9 | HTRF | [16] |

| Inauhzin | In-vitro Hit | NSP14 MTase | 23.0 | HTRF | [16] |

Table 2: Non-SAM-like Inhibitors from Docking Screens

| Compound Class | Inhibition Type | IC50 Range (µM) | Reference |

| Lead-like Molecules | Reversible, Non-covalent | 6 to 50 | [1] |

| Fragment-like Molecules | Reversible, Non-covalent | 12 to 341 | [1] |

| Electrophiles (Aldehydes) | Covalent | 3.5 to 12 | [1] |

| Electrophiles (Acrylamides) | Covalent | ~7 | [1] |

Table 3: Cell-Based Antiviral Activity

| Compound | Cell Line | EC50 (µM) | Reference |

| 18l (HK370) | Calu-3 | 12 ± 6 | [6] |

| Z927203858 | A549-ACE2-TMPRSS2 | 0.270 | [17] |

Experimental Protocols

Detailed methodologies are crucial for the discovery and characterization of NSP14 inhibitors.

Recombinant NSP14 Expression and Purification

-

Gene Cloning: The codon-optimized gene for SARS-CoV-2 NSP14 is cloned into an expression vector, often with an N-terminal tag (e.g., 6x-His, GST) to facilitate purification.[1][18]

-

Protein Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., Rosetta2(DE3) pLysS).[1] Expression is typically induced with IPTG at a low temperature (e.g., 18°C) overnight to enhance protein solubility.[1]

-

Lysis and Affinity Chromatography: Cell pellets are harvested, resuspended in lysis buffer, and lysed. The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

-

Tag Removal and Further Purification: If applicable, the purification tag is cleaved by a specific protease. Further purification steps, such as ion-exchange and size-exclusion chromatography, are performed to obtain highly pure and active NSP14 protein.[18]

Enzymatic Inhibition Assays

Several assay formats are used to quantify the N7-MTase activity of NSP14 and screen for inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay This assay quantifies the SAH produced during the methylation reaction.[9]

-

Reaction Setup: Recombinant NSP14 is incubated with the RNA substrate (e.g., GpppA-RNA), SAM, and the test compound in a reaction buffer.

-

Detection: The reaction is stopped, and HTRF detection reagents are added. These typically consist of an anti-SAH antibody conjugated to a donor fluorophore and SAH conjugated to an acceptor fluorophore.

-

Signal Reading: In the absence of enzymatic activity (no SAH produced), the antibody binds the labeled SAH, bringing the donor and acceptor into proximity and generating a FRET signal. Enzymatically produced SAH competes for antibody binding, leading to a decrease in the FRET signal. The signal is read on a plate reader capable of HTRF measurements.

Luminescence-Based Assay (e.g., MTase-Glo™) This assay also measures the formation of SAH.

-

Reaction: The MTase reaction is performed by incubating NSP14, SAM, RNA substrate, and the test compound.[5][15]

-

SAH Conversion: After incubation, MTase-Glo™ reagents are added. The SAH is converted to ADP in a series of enzymatic steps.

-

Luminescence Detection: The generated ADP is used to produce ATP, which is then used by a luciferase to generate a light signal that is proportional to the amount of SAH produced.[5][15]

Radiometric Assay This is a highly sensitive and direct method for measuring methyltransferase activity.[7][14]

-

Reaction: NSP14 is incubated with the RNA substrate and a radiolabeled methyl donor, [³H]-SAM.

-

Separation: The reaction mixture is then spotted onto a filter membrane (e.g., streptavidin-coated FlashPlate for biotinylated RNA), which captures the radiolabeled RNA product while the unreacted [³H]-SAM is washed away.[14]

-

Detection: The radioactivity retained on the filter is measured using a scintillation counter. The signal is directly proportional to the enzyme activity.

Cell-Based Antiviral Assay

These assays determine the efficacy of inhibitors in a biologically relevant context.

-

Cell Culture: A susceptible cell line (e.g., Vero E6, A549-ACE2) is seeded in multi-well plates.[17][19]

-

Infection and Treatment: Cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI) and simultaneously treated with various concentrations of the test compound.

-

Quantification of Viral Replication: After a defined incubation period (e.g., 22-24 hours), viral replication is quantified.[19][20] This can be done by:

-

RT-qPCR: Measuring the levels of viral RNA in the cell lysate or supernatant.[20]

-

Immunofluorescence: Fixing the cells and staining for a viral protein (e.g., Nucleocapsid protein) with a fluorescently labeled antibody. The number of infected cells or fluorescence intensity is then quantified.[19]

-

Plaque Assay: Quantifying the number of infectious virus particles produced.

-

Visualizations

NSP14 in Viral Replication and Host Interaction

Caption: Role of NSP14 in viral replication and its interaction with host cell pathways.

General Workflow for NSP14 Inhibitor Discovery

Caption: A generalized workflow for the discovery and development of NSP14 inhibitors.

Classification of NSP14 Inhibitors by Mechanism

Caption: Logical classification of NSP14 inhibitors based on their mechanism of action.

References

- 1. Structure-Based Discovery of Inhibitors of the SARS-CoV-2 Nsp14 N7-Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SARS-CoV-2 Nsp14 activates NF-κB signaling and induces IL-8 upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coronavirus genomic nsp14‐ExoN, structure, role, mechanism, and potential application as a drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. SARS-CoV-2 NSP14 inhibitor exhibits potent antiviral activity and reverses NSP14-driven host modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of highly potent SARS-CoV-2 nsp14 methyltransferase inhibitors based on adenosine 5′-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Probing the SAM Binding Site of SARS-CoV-2 Nsp14 In Vitro Using SAM Competitive Inhibitors Guides Developing Selective Bisubstrate Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Probing the SAM Binding Site of SARS-CoV-2 nsp14 in vitro Using SAM Competitive Inhibitors Guides Developing Selective bi-substrate Inhibitors - UCL Discovery [discovery.ucl.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. news-medical.net [news-medical.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. portlandpress.com [portlandpress.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Expression and enzymatic activity analysis of non-structure protein 14 of SARS-CoV-2 [journal11.magtechjournal.com]

- 19. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of Nsp14 RNA cap methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Unveiling the Molecular Grip: A Technical Guide to the nsp14-IN-4 Target Binding Site

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of the interaction between the potent inhibitor, nsp14-IN-4, and its target, the SARS-CoV-2 non-structural protein 14 (nsp14). Specifically, this document elucidates the binding site within the N7-methyltransferase (N7-MTase) domain of nsp14, providing a comprehensive overview of the quantitative data, experimental methodologies, and the structural basis of this interaction.

Executive Summary

SARS-CoV-2 nsp14 is a crucial bifunctional enzyme for viral replication and immune evasion, possessing both a 3'-to-5' exoribonuclease (ExoN) proofreading activity and a C-terminal N7-methyltransferase (N7-MTase) function responsible for capping viral mRNA.[1][2] The N7-MTase activity is essential for the stability of viral RNA and for camouflaging it from the host's innate immune system.[1] nsp14-IN-4, also identified as Compound 12q, is a highly potent and specific inhibitor of the nsp14 N7-MTase, demonstrating significant potential as an antiviral therapeutic.[3][4] This guide details the precise binding location and interactions of nsp14-IN-4 within the methyltransferase active site, offering valuable insights for the rational design of next-generation nsp14 inhibitors.

Quantitative Data Summary

The inhibitory potency of nsp14-IN-4 (Compound 12q) against the SARS-CoV-2 nsp14 N7-methyltransferase has been rigorously quantified. The key data is summarized in the table below for clear comparison.

| Compound | Target | Assay Type | IC50 (nM) | Cytotoxicity (CC50 in Vero E6 cells) |

| nsp14-IN-4 (Compound 12q) | SARS-CoV-2 nsp14 N7-Methyltransferase | In vitro MTase assay | 19 | > 100 µM |

Table 1: Inhibitory Activity of nsp14-IN-4. The half-maximal inhibitory concentration (IC50) value indicates the concentration of the inhibitor required to reduce the enzymatic activity of the nsp14 N7-methyltransferase by 50%. The high cytotoxicity concentration (CC50) suggests that the compound has a favorable safety profile in this cell line.

The nsp14-IN-4 Binding Site: A Detailed Look

nsp14-IN-4 targets the N7-methyltransferase domain of nsp14.[3] This domain possesses two crucial binding pockets: one for the methyl donor, S-adenosyl methionine (SAM), and another for the viral RNA cap substrate (GpppA).[5] Molecular docking studies suggest that nsp14-IN-4 achieves its potent inhibitory effect by occupying a pocket that is formed by both the SAM and the cap RNA binding sites.[4]

This dual-site occupation is a key feature of its mechanism of action, effectively blocking both the methyl donor and the substrate from accessing the catalytic machinery of the enzyme. This rational design approach has led to the development of one of the most potent nsp14 inhibitors reported to date.[4]

Experimental Protocols

The determination of the inhibitory activity of nsp14-IN-4 relies on robust biochemical and cell-based assays. The following provides a detailed methodology for the key experiment cited.

In Vitro N7-Methyltransferase Inhibition Assay

This assay quantifies the ability of an inhibitor to block the transfer of a methyl group from the SAM cofactor to the viral RNA cap analogue.

Objective: To determine the IC50 value of nsp14-IN-4 against SARS-CoV-2 nsp14 N7-MTase.

Materials:

-

Purified recombinant SARS-CoV-2 nsp14 protein

-

S-adenosyl methionine (SAM)

-

Guanosine-triphosphate-adenosine (GpppA) RNA cap analogue

-

Inhibitor compound (nsp14-IN-4)

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with DTT and MgCl2)

-

Detection reagent (e.g., a luminescent or fluorescent probe that measures the product of the methyltransferase reaction, S-adenosyl homocysteine (SAH), or the consumption of SAM)

Procedure:

-

Compound Preparation: A serial dilution of nsp14-IN-4 is prepared in an appropriate solvent (e.g., DMSO) and then diluted in the assay buffer.

-

Enzyme and Substrate Preparation: The nsp14 enzyme and the GpppA substrate are diluted to their final concentrations in the assay buffer.

-

Reaction Initiation: The reaction is initiated by adding SAM to a mixture of the nsp14 enzyme, GpppA, and the inhibitor at various concentrations. Control reactions are run without the inhibitor (positive control) and without the enzyme (negative control).

-

Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific period to allow the enzymatic reaction to proceed.

-

Detection: The reaction is stopped, and the amount of product formed (SAH) or the remaining substrate (SAM) is quantified using a suitable detection method.

-

Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the positive and negative controls. The IC50 value is then determined by fitting the dose-response data to a four-parameter logistic equation using appropriate software.

Visualizing the Molecular Interactions and Pathways

To better understand the context and mechanism of nsp14-IN-4's action, the following diagrams illustrate the viral RNA capping pathway, the experimental workflow for inhibitor screening, and the logical relationship of nsp14's dual functions.

Caption: SARS-CoV-2 RNA Capping Pathway and Inhibition by nsp14-IN-4.

Caption: Experimental Workflow for nsp14 Inhibitor Identification.

References

- 1. SARS-CoV-2 Nsp14 mediates the effects of viral infection on the host cell transcriptome | eLife [elifesciences.org]

- 2. Coronavirus genomic nsp14‐ExoN, structure, role, mechanism, and potential application as a drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]